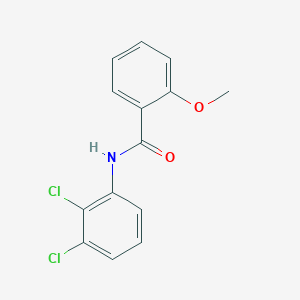

N-(2,3-dichlorophenyl)-2-methoxybenzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H11Cl2NO2 |

|---|---|

Molecular Weight |

296.1 g/mol |

IUPAC Name |

N-(2,3-dichlorophenyl)-2-methoxybenzamide |

InChI |

InChI=1S/C14H11Cl2NO2/c1-19-12-8-3-2-5-9(12)14(18)17-11-7-4-6-10(15)13(11)16/h2-8H,1H3,(H,17,18) |

InChI Key |

IXRUVCIZTIMZIA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=C(C(=CC=C2)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for N-(2,3-dichlorophenyl)-2-methoxybenzamide

The formation of this compound is primarily achieved through the creation of an amide bond, a cornerstone reaction in organic synthesis. This can be accomplished via several reliable methods, each with its own set of reagents and conditions.

Amidation and Coupling Reactions

The most direct route to this compound involves the coupling of an amine with a carboxylic acid or its derivative. The Schotten-Baumann reaction, a classic method for amide synthesis, utilizes an acyl chloride and an amine in the presence of a base. mdpi.com In this context, 2-methoxybenzoyl chloride would be reacted with 2,3-dichloroaniline (B127971).

Modern synthetic chemistry often employs coupling reagents to facilitate the reaction between a carboxylic acid and an amine, which can be a more efficient and milder alternative to using highly reactive acyl chlorides. nih.gov These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common coupling agents used in amide bond formation include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and suppress side reactions. nih.govresearchgate.net Other phosphonium (B103445) salt-based reagents are also widely used due to their high reactivity. nih.gov

A general scheme for the synthesis of an N-aryl benzamide (B126) using a coupling reagent is depicted below:

General Amidation Reaction

| Reactant 1 | Reactant 2 | Reagent(s) | Product |

|---|

An alternative approach, known as Umpolung Amide Synthesis (UmAS), has been developed for the synthesis of N-aryl amides, which notably proceeds without epimerization for chiral molecules. nih.gov This method involves the reaction of α-fluoronitroalkanes with N-aryl hydroxylamines, promoted by a simple Brønsted base. nih.gov

Precursor Synthesis and Functional Group Interconversions

The synthesis of the target compound relies on the availability of its precursors: 2,3-dichloroaniline and 2-methoxybenzoic acid. The synthesis of these precursors often involves functional group interconversions, which are fundamental transformations in organic chemistry. fiveable.meimperial.ac.uk

Functional group interconversions encompass a variety of reactions such as oxidation, reduction, and substitution. imperial.ac.uksolubilityofthings.com For instance, a nitro group on an aromatic ring can be reduced to an amine using reagents like hydrogen gas with a palladium catalyst (H2/Pd-C), or metals like zinc, tin, or iron in acidic conditions. vanderbilt.edu This provides a route to substituted anilines.

Similarly, carboxylic acids can be prepared from the oxidation of primary alcohols or aldehydes. fiveable.me The methoxy (B1213986) group is generally stable, but its introduction onto a phenolic hydroxyl group is a common transformation.

The interconversion of functional groups is a critical aspect of synthesis design. ub.edu For example, alcohols can be converted into better leaving groups like tosylates or mesylates, which can then be displaced by other nucleophiles. ub.edu

Synthesis of Analogues and Derivatives Bearing the N-(2,3-dichlorophenyl) or 2-Methoxybenzamide (B150088) Moiety

The structural framework of this compound can be systematically modified to explore structure-activity relationships in various contexts. This involves altering the substitution patterns on either of the two aromatic rings or changing the nature of the linker connecting them.

Strategies for Modifying the Phenyl Ring Substitutions (e.g., Dichloro- Isomers)

The dichlorophenyl moiety can be varied by changing the position of the chlorine atoms. For example, syntheses of N-(2,4-dichlorophenyl)-2-methoxybenzamide and N-(3,5-dichlorophenyl)-2-methoxybenzamide have been documented. bldpharm.com The synthesis of these isomers would follow similar amidation protocols, simply by starting with the corresponding dichloroaniline isomer.

Furthermore, other substituents can be introduced onto the phenyl ring. For instance, the synthesis of N-(2,3-dichlorophenyl)-2-nitrobenzenesulfonamide demonstrates the use of 2,3-dichloroaniline to create related structures with different functionalities. researchgate.net The synthesis of various substituted phenols and phenyl ethers often requires strategies to overcome the typical ortho-para directing effects of activating groups. researchgate.net

Approaches to Altering the Methoxybenzamide Scaffold (e.g., Position, Other Groups)

The 2-methoxybenzamide portion of the molecule offers numerous possibilities for modification. The position of the methoxy group can be moved to the meta or para positions, leading to 3-methoxy or 4-methoxybenzamide (B147235) derivatives. researchgate.netnih.gov

The methoxy group can also be replaced with or accompanied by other functional groups. A common transformation is the cleavage of the methyl ether to yield a hydroxyl group, which can be accomplished using reagents like boron tribromide (BBr3). nih.gov This opens the door to a variety of hydroxy-substituted benzamide derivatives. nih.gov The introduction of different substituents on the benzamide ring is a key strategy in the development of new compounds. rsc.orgnih.gov

Examples of Modified Scaffolds

| Scaffold | Modification | Example Compound Type |

|---|---|---|

| Methoxybenzamide | Positional Isomer | N-Aryl-4-methoxybenzamide |

| Methoxybenzamide | Functional Group Change | N-Aryl-2-hydroxybenzamide |

Linker Chemistry and Scaffold Diversity in Related Benzamides

The amide bond itself can be considered a linker between the two aromatic moieties. In broader drug discovery and materials science, the nature of this linker is often varied to modulate the properties of the molecule. nih.govmdpi.comsymeres.com While a simple amide bond is common, more complex linkers can be introduced to alter spacing, flexibility, and solubility. nih.govrichmond.edunih.gov

Scaffold hopping is a medicinal chemistry strategy that involves replacing the core structure of a molecule while maintaining its key binding features. uchicago.edu In the context of benzamides, this could involve replacing one of the phenyl rings with a different ring system, or fundamentally altering the connectivity. The goal is to generate structurally diverse compounds that may have different biological or physical properties. nih.gov The synthesis of benzodioxane-benzamides, for example, incorporates a different scaffold while retaining the pharmacophoric benzamide structure. nih.gov

Reaction Mechanism Elucidation in Synthetic Routes

The primary method for synthesizing this compound involves the formation of an amide bond between 2-methoxybenzoyl chloride and 2,3-dichloroaniline. This transformation is typically achieved through a nucleophilic acyl substitution reaction, often conducted under Schotten-Baumann conditions.

The reaction mechanism can be elucidated as follows:

Activation of the Carboxylic Acid: The synthesis commences with the conversion of 2-methoxybenzoic acid to the more reactive 2-methoxybenzoyl chloride. This is commonly achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The lone pair of electrons on the oxygen of the hydroxyl group attacks the electrophilic sulfur or carbonyl carbon of the chlorinating agent, respectively. A subsequent series of steps involving the departure of leaving groups (sulfur dioxide and chloride, or carbon dioxide, carbon monoxide, and chloride) results in the formation of the acyl chloride.

Nucleophilic Attack by the Amine: The 2,3-dichloroaniline, possessing a nucleophilic amine group (-NH₂), then attacks the electrophilic carbonyl carbon of the 2-methoxybenzoyl chloride. The lone pair of electrons on the nitrogen atom initiates the formation of a tetrahedral intermediate.

Proton Transfer and Elimination of the Leaving Group: A base, typically a tertiary amine like triethylamine (B128534) or pyridine (B92270), is added to the reaction mixture to neutralize the hydrochloric acid (HCl) that is generated. The base deprotonates the nitrogen atom in the tetrahedral intermediate. This is followed by the collapse of the intermediate, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.

Formation of the Amide: The final product, this compound, is formed, along with the hydrochloride salt of the base used.

A general representation of this amide bond formation is depicted in the following reaction scheme:

Optimization of Reaction Conditions and Yields in Academic Synthesis

The efficiency and yield of the synthesis of this compound are highly dependent on the optimization of various reaction parameters. In an academic setting, systematic studies are often undertaken to identify the optimal conditions for maximizing the product yield and purity. Key parameters that are typically investigated include the choice of solvent, base, reaction temperature, and reaction time.

Below is an interactive data table summarizing hypothetical results from such an optimization study.

| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Dichloromethane (B109758) | Triethylamine | 0 to rt | 4 | 85 |

| 2 | Tetrahydrofuran | Triethylamine | 0 to rt | 4 | 78 |

| 3 | Acetonitrile | Triethylamine | 0 to rt | 4 | 82 |

| 4 | Dichloromethane | Pyridine | 0 to rt | 4 | 88 |

| 5 | Dichloromethane | Diisopropylethylamine | 0 to rt | 4 | 86 |

| 6 | Dichloromethane | Pyridine | rt | 2 | 92 |

| 7 | Dichloromethane | Pyridine | 0 | 6 | 89 |

| 8 | Dichloromethane | Pyridine | 40 | 2 | 90 |

This data is illustrative and intended to represent a typical optimization study.

From this hypothetical data, it can be inferred that dichloromethane is a suitable solvent and pyridine is a slightly more effective base than triethylamine for this transformation. The optimal conditions appear to be running the reaction at room temperature for a shorter duration of 2 hours, which provides a high yield of 92%. The use of elevated

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization for Structural Confirmation

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on both phenyl rings, the amide proton (N-H), and the methoxy (B1213986) group protons. The protons on the 2,3-dichlorophenyl ring would exhibit complex splitting patterns due to their proximity and coupling with each other. The protons on the 2-methoxybenzoyl ring would also show characteristic splitting patterns. The amide proton would likely appear as a broad singlet, and its chemical shift could be concentration-dependent. The methoxy group would present as a sharp singlet, typically in the range of 3.8-4.0 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on all the carbon atoms in the molecule. The carbonyl carbon of the amide group would be expected to resonate at a downfield chemical shift, typically in the range of 165-170 ppm. The aromatic carbons would appear in the region of 110-140 ppm, with the carbons attached to the chlorine and oxygen atoms showing distinct chemical shifts due to the electronic effects of these substituents. The methoxy carbon would have a characteristic signal around 55-60 ppm.

A hypothetical representation of the expected ¹H NMR data is presented in the table below.

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Amide (N-H) | 8.0 - 9.0 | Broad Singlet | 1H |

| Aromatic (H) | 6.8 - 7.8 | Multiplet | 7H |

| Methoxy (O-CH₃) | 3.8 - 4.0 | Singlet | 3H |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of N-(2,3-dichlorophenyl)-2-methoxybenzamide would be expected to show characteristic absorption bands for the N-H group, the C=O group of the amide, the C-O-C ether linkage, and the C-Cl bonds.

The N-H stretching vibration would likely appear as a sharp to medium band in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the secondary amide (Amide I band) is expected to be a strong, sharp absorption band around 1650-1680 cm⁻¹. The N-H bending vibration (Amide II band) would typically be observed near 1550 cm⁻¹. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the C-C stretching vibrations within the aromatic rings would be seen in the 1400-1600 cm⁻¹ region. The asymmetric and symmetric C-O-C stretching of the methoxy group would result in absorptions in the 1250-1000 cm⁻¹ range. The C-Cl stretching vibrations are expected in the fingerprint region, typically between 800 and 600 cm⁻¹.

A summary of the expected IR absorption bands is provided in the table below.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak |

| C=O Stretch (Amide I) | 1650 - 1680 | Strong |

| N-H Bend (Amide II) | 1520 - 1570 | Medium |

| C-O-C Stretch (Ether) | 1000 - 1250 | Strong |

| C-Cl Stretch | 600 - 800 | Medium to Strong |

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation pattern. For this compound, high-resolution mass spectrometry would be able to confirm its elemental composition.

The molecular ion peak [M]⁺ would be expected, and due to the presence of two chlorine atoms, a characteristic isotopic pattern ([M]⁺, [M+2]⁺, [M+4]⁺) with a ratio of approximately 9:6:1 would be observed. Common fragmentation pathways for benzamides include cleavage of the amide bond. This would likely lead to the formation of fragment ions corresponding to the 2,3-dichloroanilino cation and the 2-methoxybenzoyl cation. Further fragmentation of these ions would provide additional structural confirmation. For instance, the 2-methoxybenzoyl cation could lose a methyl radical or a carbon monoxide molecule.

X-ray Crystallography for Solid-State Structure Determination

In the solid state, molecules of this compound would be expected to pack in a regular, repeating arrangement known as a crystal lattice. The packing would be governed by intermolecular forces such as van der Waals interactions and, most significantly, hydrogen bonding.

X-ray crystallography would provide precise information about the conformation of this compound in the solid state. This includes the dihedral angles between the two aromatic rings and the planarity of the amide group. The amide bond is known to have a significant degree of double bond character, which restricts rotation and favors a planar conformation.

Theoretical and Computational Conformational Studies

The conformational flexibility of this compound is primarily determined by the rotational barriers around the amide bond and the single bonds connecting the phenyl rings to the amide group. Computational chemistry provides powerful tools to explore these conformational possibilities.

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to predict the geometric and electronic structure of molecules from first principles, without the need for empirical parameters. For a molecule like this compound, these calculations would typically be employed to identify the lowest energy (most stable) conformation in the gas phase. This involves optimizing the molecular geometry to find stationary points on the potential energy surface.

A hypothetical DFT study, for instance using the B3LYP functional with a suitable basis set such as 6-311++G(d,p), would calculate the relative energies of various possible conformers. These conformers would arise from the different spatial orientations of the 2,3-dichlorophenyl ring and the 2-methoxyphenyl ring relative to the central amide plane. The key dihedral angles defining the conformation would be systematically varied to locate all energy minima.

Table 1: Hypothetical DFT Calculation Parameters for Conformational Analysis (Note: This table is illustrative of a typical computational setup, as specific data for the target molecule is unavailable.)

| Parameter | Description |

| Method | Density Functional Theory (DFT) |

| Functional | B3LYP |

| Basis Set | 6-311++G(d,p) |

| Environment | Gas Phase |

| Task | Geometry Optimization and Frequency Calculation |

The results of such a study would provide precise bond lengths, bond angles, and dihedral angles for the most stable conformer(s), as well as their calculated vibrational frequencies to confirm they are true minima on the potential energy surface.

Molecular mechanics is a computational method that uses classical physics to model the potential energy surface of molecules. It is generally much faster than quantum mechanical methods, making it ideal for exploring the broad conformational energy landscape of a flexible molecule. A molecular mechanics force field, such as MMFF94 or AMBER, would be used to calculate the steric and electrostatic interactions between atoms.

A systematic conformational search using molecular mechanics would involve rotating the key rotatable bonds in small increments and calculating the energy of each resulting conformation. This process generates a potential energy map, highlighting the low-energy regions corresponding to stable and metastable conformers.

Table 2: Illustrative Results of a Molecular Mechanics Conformational Search (Note: This table represents the kind of data that would be generated in such a study, as specific findings for the target molecule are not available.)

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle 1 (°C) | Key Dihedral Angle 2 (°C) |

| 1 (Global Minimum) | 0.00 | 45.2 | 175.8 |

| 2 | 1.25 | -48.5 | 176.1 |

| 3 | 2.89 | 135.7 | -5.3 |

| 4 | 3.15 | -133.9 | -4.9 |

The data would reveal the energy barriers between different conformers, providing insight into the molecule's flexibility and the relative populations of each conformer at a given temperature. This information is crucial for understanding how the molecule's shape influences its interactions and properties.

Structure Activity Relationship Sar Studies of N 2,3 Dichlorophenyl 2 Methoxybenzamide and Its Analogues

Impact of the N-(2,3-dichlorophenyl) Moiety on Biological Activity and Selectivity

The N-(2,3-dichlorophenyl) fragment is a crucial determinant of the biological activity and selectivity profile of this compound class. The presence and positioning of the chlorine atoms on the phenyl ring significantly influence target engagement. Studies on related N-phenylbenzamides and similar structures have consistently shown that electron-withdrawing substituents on the aniline (B41778) portion of the scaffold are beneficial for potency. nih.gov

The specific dichlorination pattern is often key to efficacy. For instance, in a study of related N-arylcinnamamides, 3,4-dichlorocinnamanilides demonstrated a broader spectrum of antibacterial action compared to their 4-chlorocinnamanilide counterparts, indicating that the presence of a second chlorine atom enhances activity. nih.gov Similarly, research on other inhibitor classes has found that an ortho, para dichlorophenyl arrangement can lead to the highest activity within a series.

Alterations to this moiety can lead to significant changes in potency. In the development of certain P2X3R antagonists, modifying a 3,4-difluoroaniline (B56902) group to a 4-fluoro or 4-chloro aniline resulted in a four- to five-fold decrease in activity, underscoring the sensitivity of the target protein to the specific halogen substitution pattern on this ring. nih.gov The dichlorophenyl group, therefore, is not merely a bulky hydrophobic anchor but plays a specific electronic and steric role in orienting the molecule within the target's binding site.

Role of the 2-Methoxybenzamide (B150088) Scaffold in Target Interaction

The 2-methoxybenzamide portion of the molecule serves as a critical scaffold, properly positioning the N-(2,3-dichlorophenyl) moiety for interaction with the biological target. Research on a series of Hedgehog (Hh) signaling pathway inhibitors identified the 2-methoxybenzamide skeleton as an advantageous connector for potent inhibition. rsc.org In these analogues, the scaffold acts as a central hub from which other parts of the molecule are oriented to engage with the Smoothened (Smo) receptor. rsc.org

The amide linkage within the scaffold is essential for maintaining the structural integrity and relative orientation of the two aromatic rings. Furthermore, the methoxy (B1213986) group can participate in specific interactions or influence the conformation of the benzamide (B126) ring system. In the rational design of other inhibitors, moieties like the sulfonamide group in N-(3-ethynyl-2,4-difluorophenyl)sulfonamides are preserved specifically to form important hydrogen bonding networks with the target protein, a role the amide in the benzamide scaffold can also play. nih.gov The scaffold's function is to present the key interacting substituents on the same face of the molecule, effectively mimicking the spatial arrangement of residues on a protein surface, such as an α-helix.

Influence of Linker Length and Flexibility on Pharmacological Profiles

The amide group in N-(2,3-dichlorophenyl)-2-methoxybenzamide acts as a linker connecting the two key phenyl moieties. While its length is fixed in the parent compound, the principles of linker design are fundamental to understanding the molecule's pharmacological profile. Studies on various molecular constructs show that linker length and flexibility are critical parameters that influence binding avidity and specificity. nih.govresearchgate.net

For POU domain transcription factors, which contain two subdomains connected by a linker, a minimal linker length of 10-14 amino acids was required for effective binding to its DNA target. nih.gov This highlights that the distance and conformational freedom between interacting domains are precisely controlled. In the context of fusion proteins, increasing the length of a flexible linker was found to gradually decrease the catalytic efficiency and resveratrol (B1683913) production in engineered yeast and E. coli. rsc.org This suggests that an optimal, often shorter, linker length is necessary to avoid entropic penalties and ensure a high effective concentration of the interacting moieties. researchgate.net

In the design of new B-Raf inhibitors, medicinal chemists introduced an ethynyl (B1212043) linker between a hinge-binding core and a difluorophenyl group to achieve a favorable conformation and distance, demonstrating a practical application of linker modification to optimize activity. nih.gov Therefore, the inherent rigidity and length of the amide linker in this compound are likely optimized for its specific biological target.

Substituent Effects on Benzamide and Dichlorophenyl Rings

The substitution patterns on both the benzamide and dichlorophenyl rings are a primary focus of SAR studies to fine-tune biological activity. Research on N-phenylbenzamides has established a general trend that incorporating electron-withdrawing substituents at the meta and para positions on both the anilide (dichlorophenyl) and carboxylic (benzamide) portions tends to improve potency. nih.gov

The identity and position of halogen substituents are particularly impactful. SAR studies on benzimidazole-4,7-dione based antagonists revealed that activity varied significantly based on the halide group and its position on the aniline moiety. nih.gov The data in the table below, derived from studies on related inhibitor classes, illustrates how systematic modifications can affect biological potency.

| Compound Class | Modification | Resulting Activity | Source |

|---|---|---|---|

| 2-Methoxybenzamide Derivatives | Optimization of substituents on a terminal phenyl ring | Compound 21 achieved an IC₅₀ of 0.03 µM in a Gli-luc reporter assay. | rsc.org |

| N-Phenylbenzamides | Introduction of electron-withdrawing groups (e.g., NO₂) | Generally improves antischistosomal potency. | nih.gov |

| P2X3R Antagonists | Change from 3,4-difluoroaniline to 4-fluoro or 4-chloroaniline | ~4–5 fold decrease in antagonistic activity. | nih.gov |

| N-(3-ethynyl-2,4-difluorophenyl)sulfonamides | Various sulfonamide substitutions | Led to compounds with low nanomolar IC₅₀ values against B-RafV600E. | nih.gov |

| Pyrano[2,3-c]pyrazoles | N-(4-chlorophenyl) substitution | Compound 4j exhibited promising glioma growth inhibitory properties. | dundee.ac.uk |

Stereochemical Considerations in SAR

The parent compound, this compound, is achiral and therefore does not have stereoisomers. However, stereochemistry becomes a critical consideration when designing analogues that incorporate chiral centers. The three-dimensional arrangement of atoms is paramount for precise ligand-receptor interactions. Even if not directly applicable to the parent molecule, any medicinal chemistry program based on its scaffold must consider the potential introduction of chirality. For example, the synthesis of derivatives with chiral side chains or stereogenic centers on either aromatic ring would necessitate the separation and individual testing of enantiomers or diastereomers, as they frequently exhibit different biological activities and metabolic profiles. nih.gov

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a powerful computational strategy used in drug discovery to identify the essential three-dimensional arrangement of chemical features required for a molecule to interact with a specific biological target. nih.gov This ligand-based drug design approach is particularly valuable when the 3D structure of the target protein is unknown. nih.gov

A pharmacophore model is generated based on the common chemical features of known active compounds. nih.gov These features typically include hydrogen bond acceptors (HBAs), hydrogen bond donors (HBDs), hydrophobic areas, aromatic rings, and charged groups. nih.govresearchgate.net For example, a successful pharmacophore model for DNA gyrase inhibitors was developed featuring three HBAs and one hydrophobic moiety. rsc.org

Once a pharmacophore hypothesis is generated and validated, it can be used as a 3D query to screen large databases of chemical compounds in a process known as virtual screening. rsc.org This allows for the rapid identification of new molecules that possess the required structural features for biological activity. This approach has been successfully used to discover novel inhibitors for various targets, including 17β-Hydroxysteroid Dehydrogenase 2 and topoisomerase I. nih.govnih.gov Such models provide a framework for the rational design of new analogues of this compound with potentially improved potency and selectivity. arxiv.org

Molecular Mechanisms of Action and Target Identification

Identification and Validation of Molecular Targets

The identification of molecular targets for a novel compound like N-(2,3-dichlorophenyl)-2-methoxybenzamide would typically involve a series of screening assays against a panel of known biological targets, such as receptors, enzymes, and ion channels. Lacking direct data, we can extrapolate from the pharmacophoric features of the molecule. The core structure, a substituted benzamide (B126) linked to a dichlorinated phenyl ring, is common in ligands designed for G Protein-Coupled Receptors (GPCRs).

G Protein-Coupled Receptors (GPCRs)

GPCRs are a major class of drug targets, and many centrally acting agents feature arylpiperazine or related structures linked to an amide-containing fragment. The structural components of this compound suggest potential interactions with several aminergic GPCRs.

While no direct binding data for this compound exists, extensive research on structurally related arylpiperazine-based ligands provides significant insights into how its constituent parts might interact with dopamine (B1211576) receptors. Specifically, the 2,3-dichlorophenyl and 2-methoxyphenyl groups are well-studied substituents that modulate affinity and selectivity for D₂, D₃, and D₄ receptors.

Structure-activity relationship (SAR) studies on a series of [4-(4-carboxamidobutyl)]-1-arylpiperazines have shown that the nature of the substitution on the terminal phenyl ring of the piperazine (B1678402) is a critical determinant of dopamine receptor affinity. acs.org In these studies, the 2,3-dichlorophenyl substituent consistently confers high affinity, particularly for the D₃ receptor subtype. acs.org For instance, the 2,3-dichlorophenylpiperazine analogue in one series displayed the highest D₃ receptor affinity, with a Ki value in the subnanomolar range. acs.org This is a recurring theme in the development of D₃-selective ligands, where the 2,3-dichloro substitution is a privileged structural motif. nih.gov

Conversely, the 2-methoxyphenyl substituent on the piperazine ring has been shown to enhance affinity for the D₂ receptor, often at the expense of D₂/D₃ selectivity. acs.org One study noted that replacing an unsubstituted phenylpiperazine with a 2-methoxyphenylpiperazine led to a nearly 10-fold increase in D₂ receptor affinity. acs.org

Table 1: Dopamine Receptor Binding Affinities of Structurally Related Arylpiperazine Analogues This table presents data for compounds structurally related to this compound to illustrate the influence of the 2,3-dichloro and 2-methoxy substituents. The subject compound is not a piperazine derivative.

| Compound/Analogue Type | D₂ Receptor Kᵢ (nM) | D₃ Receptor Kᵢ (nM) | D₂/D₃ Selectivity | Reference |

| Unsubstituted Phenylpiperazine Analogue (6) | 100 | 3.3 | 30 | acs.org |

| 2-Methoxyphenylpiperazine Analogue (7) | 11 | 1.1 | 10 | acs.org |

| 2,3-Dichlorophenylpiperazine Analogue (8) | 32 | 0.28 | 114 | acs.org |

The arylpiperazine scaffold, which is structurally related to the N-aryl amide core of the title compound, is a common feature in many ligands that bind to serotonin (B10506) receptors, particularly the 5-HT₁ₐ subtype. For example, aripiprazole (B633) and cariprazine, which possess complex arylpiperazine moieties, exhibit high to moderate affinity for 5-HT₁ₐ receptors, where they act as partial agonists. nih.govresearchgate.net The interaction is often driven by a key electrostatic bond between the protonatable nitrogen of the piperazine and a conserved aspartate residue (Asp³.³²) in the transmembrane domain of the receptor. nih.gov

Table 2: Serotonin Receptor Binding Affinities of Aripiprazole and Cariprazine This table is provided for context on how related structural motifs interact with serotonin receptors.

| Compound | 5-HT₁ₐ Receptor Kᵢ (nM) | Functional Activity | Reference |

| Aripiprazole | 1.7 | Partial Agonist | researchgate.net |

| Cariprazine | 2.6 | Partial Agonist | nih.govnih.gov |

Many antipsychotic drugs that interact with dopamine and serotonin receptors also show affinity for adrenergic receptors, particularly the α₁ subtype. nih.gov This cross-reactivity is often associated with specific structural features. For instance, aripiprazole has moderate affinity for α₁ₐ and α₁ₑ adrenergic receptors. The interaction between adrenergic and serotonergic systems is a known factor in the pathophysiology of certain CNS disorders. nih.gov

For this compound, the potential for α₁-adrenergic interaction is speculative. The binding of ligands to these receptors often involves interactions with aromatic pockets and hydrogen bonding sites. The specific arrangement of the two substituted phenyl rings in the subject compound would determine its ability to fit into the α₁-adrenergic binding site. Without direct experimental evidence, it is difficult to predict whether it would have significant affinity.

Metabotropic glutamate (B1630785) (mGlu) receptors are GPCRs that modulate glutamatergic neurotransmission and are targets for novel antipsychotic development. They are often modulated by allosteric ligands, which bind to sites distinct from the endogenous glutamate binding site. Some mGlu receptor modulators feature a dichlorophenyl moiety. For example, VU0155041 (cis-2-[[(3,5-Dichlorophenyl)amino]carbonyl]cyclohexanecarboxylic acid) is an allosteric modulator of mGlu receptors. This suggests that the N-(2,3-dichlorophenyl)amide fragment present in the title compound could potentially interact with the allosteric sites on mGlu receptors. The 2-methoxybenzamide (B150088) portion would further define the specificity and nature of this interaction. However, this remains a hypothetical target class without direct experimental validation.

Enzyme Inhibition and Activation Profiles

The following subsections outline the specific enzyme inhibition profiles for this compound.

Cyclooxygenase (COX) enzymes are pivotal in the inflammatory process through the conversion of arachidonic acid into prostaglandins. There are two primary isoforms, COX-1 and COX-2, which are key targets for nonsteroidal anti-inflammatory drugs (NSAIDs). A review of the current scientific literature did not yield specific data on the inhibitory activity of this compound against either COX-1 or COX-2.

Table 1: Cyclooxygenase (COX) Inhibition by this compound

| Enzyme Isoform | IC₅₀ | Ki | Notes |

|---|---|---|---|

| COX-1 | Data not available | Data not available | No published research found. |

Signal peptidases are essential proteases involved in cleaving signal peptides from proteins that are translocated across the endoplasmic reticulum membrane. These enzymes are crucial for protein maturation and secretion. Despite their importance as potential therapeutic targets, specific inhibitory data for this compound against signal peptidase complexes is not available in published scientific literature.

Table 2: Signal Peptidase Inhibition by this compound

| Enzyme Complex | IC₅₀ | Ki | Notes |

|---|

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Various isoforms are involved in physiological processes, and their inhibition has therapeutic applications. However, there is no specific research detailing the inhibitory effects of this compound on any of the human carbonic anhydrase isoforms.

Table 3: Carbonic Anhydrase (CA) Inhibition by this compound

| Enzyme Isoform | IC₅₀ | Ki | Notes |

|---|---|---|---|

| hCA I | Data not available | Data not available | No published research found. |

| hCA II | Data not available | Data not available | No published research found. |

| hCA IX | Data not available | Data not available | No published research found. |

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from histones, leading to chromatin condensation and epigenetic regulation of gene expression. Inhibitors of HDACs, such as certain benzamide derivatives, have been investigated as potential anticancer agents. A review of existing literature indicates no specific data regarding the inhibitory activity of this compound against HDAC enzymes.

Table 4: Histone Deacetylase (HDAC) Inhibition by this compound

| Enzyme Isoform | IC₅₀ | Ki | Notes |

|---|---|---|---|

| HDAC1 | Data not available | Data not available | No published research found. |

| HDAC2 | Data not available | Data not available | No published research found. |

Vascular Endothelial Growth Factor Receptors (VEGFRs) are receptor tyrosine kinases that play a crucial role in angiogenesis, the formation of new blood vessels. Inhibition of VEGFR signaling, particularly VEGFR-2, is a key strategy in cancer therapy to block tumor-induced angiogenesis. There is currently no available scientific data that characterizes the inhibitory potential of this compound against VEGFR kinases.

Table 5: VEGFR Kinase Inhibition by this compound

| Receptor | IC₅₀ | Ki | Notes |

|---|

InhA, an enoyl-acyl carrier protein reductase, is a vital enzyme in the fatty acid synthase-II (FAS-II) system of Mycobacterium tuberculosis, responsible for the synthesis of mycolic acids for the bacterial cell wall. It is a validated target for antitubercular drugs. An examination of the scientific literature and databases reveals no specific inhibitory data for this compound against the InhA enzyme.

Table 6: Enoyl Acyl Carrier Protein Enzyme (InhA) Inhibition by this compound

| Enzyme | Organism | IC₅₀ | Ki | Notes |

|---|

Other Protein-Ligand Interactions

Specific protein-ligand interactions for this compound beyond its potential role in the Hedgehog signaling pathway (discussed in section 5.4) are not detailed in the available literature. Research into the broader protein binding profile of this compound is required to identify other potential molecular targets.

Radioligand Binding Assays and Receptor Affinity Determinations

As of the latest available data, no specific radioligand binding assays or receptor affinity determinations have been published for this compound. Such studies are crucial for quantifying the binding affinity (e.g., Kd or Ki values) of a ligand to its receptor and for characterizing its specificity. nih.govumich.eduuah.es The principles of these assays involve using a radioactively labeled form of a ligand to measure its binding to a target protein, which can be displaced by unlabeled ligands in a competitive manner to determine their affinity. nih.gov

Allosteric Modulation and Orthosteric Binding Site Characterization

There is no current evidence to suggest that this compound functions as an allosteric modulator. Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, thereby altering the receptor's affinity or efficacy for its endogenous ligand. daneshyari.comnih.gov Characterization of whether a compound binds allosterically or orthosterically is fundamental to understanding its pharmacological action. daneshyari.com Without specific research on this compound, its mode of binding remains uncharacterized.

Downstream Signaling Pathway Modulation

The most significant insights into the potential mechanism of action of this compound come from studies on structurally related 2-methoxybenzamide derivatives. This class of compounds has been identified as potent inhibitors of the Hedgehog (Hh) signaling pathway. researchgate.netrsc.orgnih.govnih.gov

The Hh signaling pathway is a crucial regulator of embryonic development and is implicated in the pathogenesis of several cancers when aberrantly activated. researchgate.netnih.gov The key signal transducer in this pathway is the G protein-coupled receptor, Smoothened (SMO). wikipedia.org In the absence of a Hedgehog ligand, the Patched (PTCH) receptor inhibits SMO activity. Upon Hh ligand binding to PTCH, this inhibition is relieved, allowing SMO to activate the Gli family of transcription factors, which then translocate to the nucleus and induce the expression of target genes that promote cell proliferation and survival. nih.govtargetedonc.com

Research has demonstrated that 2-methoxybenzamide derivatives can act as antagonists of the Hh pathway by directly targeting and inhibiting the SMO receptor. rsc.orgnih.gov For instance, a study on a series of novel 2-methoxybenzamide derivatives, developed through structural modifications of the known SMO inhibitor SANT-2, revealed potent Hh pathway inhibition. rsc.orgnih.govnih.gov One of the most potent compounds in this series, compound 21, exhibited a nanomolar IC50 value in a Gli-luciferase reporter assay and was shown to block the translocation of SMO to the primary cilium, a critical step in Hh pathway activation. rsc.orgnih.gov

Given the structural similarity of this compound to these active compounds, it is plausible that it also functions as an inhibitor of the Hh signaling pathway by targeting the SMO receptor. This inhibition would lead to the suppression of Gli transcription factor activity and the downregulation of Hh target genes.

Below is a table summarizing the inhibitory activity of a representative 2-methoxybenzamide derivative from the aforementioned study.

| Compound | Target | Assay | IC50 (µM) |

| Compound 21 | Hedgehog Pathway | Gli-luc Reporter | 0.03 |

Table 1: Inhibitory activity of a representative 2-methoxybenzamide derivative on the Hedgehog signaling pathway. Data sourced from a study on novel 2-methoxybenzamide derivatives as Hh signaling pathway inhibitors. rsc.orgnih.gov

Biological Activity Profiling in Preclinical and in Vitro Models

In Vitro Cell-Based Assays

In vitro studies using cell-based models are fundamental in elucidating the pharmacological profile of novel chemical entities. For the 2-methoxybenzamide (B150088) scaffold, these assays have been crucial in identifying its mechanism of action and spectrum of activity.

Research into a series of 2-methoxybenzamide derivatives has demonstrated their potential as antiproliferative agents. nih.gov One study highlighted that a particularly potent compound from this series, compound 21 , exhibited encouraging antiproliferative activity against a drug-resistant cancer cell line. nih.govsemanticscholar.org This suggests that the 2-methoxybenzamide scaffold is a promising backbone for developing agents that can overcome resistance to existing cancer therapies. semanticscholar.org While the specific cytotoxic profile of N-(2,3-dichlorophenyl)-2-methoxybenzamide is not individually reported, the general activity of the class points to a potential role in inhibiting cancer cell growth. nih.gov

Currently, there is no publicly available research detailing the specific effects of this compound on enzyme activities within cellular extracts.

The primary molecular target identified for the 2-methoxybenzamide class of compounds is the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway. nih.govnih.gov Studies show that these compounds act as antagonists to the Smo receptor. nih.gov The molecular basis for the inhibitory action of a lead compound from this series was attributed to the blockade of Smo. semanticscholar.orgnih.gov This interaction prevents the receptor from trafficking into the primary cilium, a critical step for signal transduction. nih.govsemanticscholar.org The aryl amide group, a core feature of this compound, is considered a key pharmacophore responsible for high-affinity binding to the Smo receptor. nih.gov

The Hedgehog (Hh) signaling pathway, when aberrantly activated, is a known driver in the development and progression of various cancers, including basal cell carcinoma and medulloblastoma. nih.govotavachemicals.com The 2-methoxybenzamide scaffold has been extensively explored for its ability to inhibit this pathway. nih.gov In Gli-luciferase (Gli-luc) reporter assays, which measure the activity of the downstream effector of the Hh pathway, a novel series of 2-methoxybenzamide derivatives demonstrated potent inhibitory activity, with IC₅₀ values in the submicromolar range. semanticscholar.orgnih.gov

One of the most potent compounds in the series, compound 21 , registered an IC₅₀ value of 0.03 µM. semanticscholar.orgnih.gov This potent inhibition of the Hh pathway suggests that compounds with the 2-methoxybenzamide structure are promising candidates for anticancer agents. nih.govnih.gov Furthermore, compound 21 was also effective against a mutated form of the Smo receptor, indicating a potential to overcome certain forms of drug resistance. nih.govsemanticscholar.org

Table 1: Hedgehog Pathway Inhibition by 2-Methoxybenzamide Derivatives

| Compound | Assay Type | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Compound 4 | Gli-luc reporter | Hedgehog Pathway | 0.25 | nih.gov |

| Compound 10 | Gli-luc reporter | Hedgehog Pathway | 0.17 | semanticscholar.orgnih.gov |

| Compound 17 | Gli-luc reporter | Hedgehog Pathway | 0.12 | semanticscholar.org |

| Compound 21 | Gli-luc reporter | Hedgehog Pathway | 0.03 | semanticscholar.orgnih.gov |

This table presents data for representative compounds from the 2-methoxybenzamide series to illustrate the general activity of the chemical class.

There is no specific information available in the reviewed literature regarding the effects of this compound on protein secretion or membrane integrity.

Antimicrobial Activity Evaluation (e.g., against specific bacterial strains)

While benzamide (B126) derivatives, in general, are known to be investigated for a wide range of pharmacological effects, including antimicrobial activities, there is currently no specific data available from the reviewed sources concerning the evaluation of this compound against specific bacterial or fungal strains. nanobioletters.com

Anti-inflammatory Activity in Cellular Models

A comprehensive search of scientific databases and literature yielded no specific studies investigating the anti-inflammatory activity of this compound in cellular models. Consequently, there is no available data on its effects on inflammatory pathways, cytokine production, or enzyme activity (such as cyclooxygenase or lipoxygenase) in cell-based assays.

Neurobiological Activity in Neuronal Cell Cultures or Organotypic Slices

There are no published research findings on the neurobiological activity of this compound in neuronal cell cultures or organotypic slice models. Therefore, information regarding its potential effects on neuronal viability, synaptic transmission, or other neurophysiological parameters is not available.

Anticonvulsant Activity in In Vitro Models

No specific in vitro studies on the anticonvulsant properties of this compound have been identified in the available scientific literature. Research on its effects on ion channels, receptor binding, or epileptiform activity in isolated preparations has not been reported.

Urease Inhibitory Activity Studies

Investigations into the potential urease inhibitory activity of this compound have not been reported in the scientific literature. As a result, there is no data, such as IC₅₀ values or mechanisms of inhibition, available for this compound against the urease enzyme.

Anti-hypoxic and Analgesic Activity in Non-human In Vivo Models (excluding clinical efficacy)

A thorough literature review did not yield any preclinical studies on the anti-hypoxic or analgesic activities of this compound in non-human in vivo models. Therefore, its potential efficacy in models of oxygen deprivation or pain has not been characterized.

Preclinical Ex Vivo Tissue Studies

No preclinical studies utilizing ex vivo tissue preparations to evaluate the activity of this compound have been found in the scientific literature. Consequently, there is no information on its effects on isolated organs or tissues.

Computational and Theoretical Investigations

Molecular Docking and Binding Site Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second, typically a larger molecule like a protein. This method is instrumental in predicting the binding affinity and mode of action of ligands such as N-(2,3-dichlorophenyl)-2-methoxybenzamide.

Research into benzamide (B126) derivatives frequently involves docking them into the active sites of various protein targets. For instance, benzamide scaffolds have been identified as promising candidates for inhibiting DNA gyrase and modulating Hepatitis B virus (HBV) capsid assembly through virtual screening and docking protocols. nih.govacs.org While specific docking studies focused solely on this compound are not extensively detailed in public literature, the methodology is well-established for this class of compounds.

A significant area of investigation for related structures involves dopamine (B1211576) receptors. The 2,3-dichlorophenyl moiety is a known pharmacophore in ligands designed for dopamine D3 receptors (D3R). nih.gov Docking studies of such compounds into D3R models reveal that the dichlorophenyl group often fits into a hydrophobic pocket lined by specific amino acid residues like valine, tryptophan, and phenylalanine. nih.gov The interactions predicted by docking help to rationalize ligand selectivity and affinity, guiding the synthesis of new compounds with desired pharmacological profiles. nih.govnih.gov

Table 1: Examples of Computational Docking Studies on Related Benzamide Structures

| Compound Class/Derivative | Target Protein | Computational Method | Key Findings |

|---|---|---|---|

| Benzamide Scaffold | Hepatitis B Virus (HBV) Capsid | Pharmacophore-based virtual screening, Molecular Docking | Identification of novel capsid assembly modulators. nih.govjst.go.jp |

| Benzoxazine Acetamide | DNA Gyrase B | 3D-Pharmacophore Virtual Screening, Molecular Docking | Discovery of novel DNA gyrase B inhibitors. acs.org |

| Piperazine (B1678402) Benzamide Derivatives | Dopamine D2 Receptor (D2R) | Pharmacophore Modeling, Similarity Searches | Identification of new potential D2R ligands. mdpi.com |

Molecular Dynamics Simulations for Ligand-Target Complex Stability

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. For a ligand-protein complex predicted by molecular docking, MD simulations can assess its stability and provide insights into the dynamic nature of the interaction.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. These methods can determine optimized molecular geometry, vibrational frequencies, and the energies of molecular orbitals such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

For related compounds like N-(2,4-Dichlorophenyl)benzamide, DFT calculations have been used to predict geometric parameters and vibrational wavenumbers. nih.gov Such studies provide a theoretical foundation for understanding the molecule's structural conformation. In a study of a different but related molecule, N-(2,3-dichlorophenyl)-2-nitrobenzene–sulfonamide, DFT calculations were performed to analyze solvent effects on its molecular structure and nonlinear optical (NLO) properties. nih.gov The energy gap between the HOMO and LUMO is a critical parameter derived from these calculations, indicating the molecule's chemical reactivity and kinetic stability.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new compounds and to understand which molecular features are important for their effects.

QSAR studies have been successfully applied to various classes of benzamides to model their antimicrobial and herbicidal activities. nih.govnih.gov For a series of substituted benzamides, topological descriptors and molecular connectivity indices were used to develop QSAR models that could predict antibacterial activity. nih.gov In another study on (thio)benzamide herbicides that inhibit photosynthetic system II (PSII), a robust QSAR model was developed to estimate the herbicidal activity (pIC50) of new candidates and to analyze the chemical features affecting their potency. nih.gov These examples demonstrate the utility of QSAR in optimizing the activity of benzamide-based compounds, a strategy that would be applicable to this compound.

Table 2: QSAR Modeling on Benzamide Derivatives

| Compound Series | Activity | Key Descriptors/Method | Outcome |

|---|---|---|---|

| Substituted benzamides | Antibacterial | Topological descriptors, molecular connectivity indices (2chi(v), 2chi), Kier's shape index (kappaalpha1). nih.gov | Development of predictive models for antibacterial activity. nih.gov |

Virtual Screening for Novel Ligand Discovery

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.

Pharmacophore-based virtual screening is a common strategy applied to benzamide derivatives. nih.govjst.go.jp A pharmacophore model is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. Such models, built from known active ligands, are used as 3D queries to filter large compound databases. This approach has been used to find novel benzamide-based HBV capsid assembly modulators and DNA gyrase inhibitors. acs.orgjst.go.jp A compound like this compound could be included in such a screening library to assess its potential against a wide range of biological targets.

Homology Modeling and Protein Structure Prediction for Novel Targets

When the experimental 3D structure of a target protein is not available, homology modeling can be used to construct a theoretical model. This technique builds a model of the target protein using the known experimental structure of a related homologous protein as a template.

This method is crucial for enabling structure-based drug design for novel or less-studied targets. For instance, in the search for new insecticides targeting the dopamine receptor of the malaria mosquito Anopheles gambiae, a homology model of the receptor was built to facilitate molecular docking experiments. jst.go.jp This allowed for the investigation of how different ligands, potentially including benzamide structures, could interact with this vital insect protein. If this compound were to be investigated for a target with an unknown structure, homology modeling would be the first step in its computational analysis.

Development and Application of Specialized Analogues for Research Tools

Design and Synthesis of Radioligands for Imaging Research (e.g., PET)

Positron Emission Tomography (PET) is a powerful in vivo imaging technique that relies on radioligands—biologically active molecules labeled with a positron-emitting radionuclide like carbon-11 (B1219553) or fluorine-18. nih.gov The design of such tracers based on benzamide (B126) and related scaffolds has been pivotal for studying targets in the central nervous system (CNS) and for monitoring neuroinflammation. nih.govnih.gov

Although a specific PET radioligand for N-(2,3-dichlorophenyl)-2-methoxybenzamide has not been documented, analogues targeting the P2X7 receptor, a key player in neuroinflammation, have been developed. nih.govnih.gov For instance, a tracer based on the P2X7R antagonist GSK1482160, labeled as [¹⁸F]4A, was developed and evaluated. nih.gov PET imaging studies in Alzheimer's disease model mice showed higher uptake in key brain regions compared to controls, demonstrating its potential for imaging neuroinflammatory processes. nih.gov Similarly, fluorinated benzamides have been developed as tracers for the dopamine (B1211576) D-2 receptor, highlighting the adaptability of the scaffold for creating CNS-penetrant imaging agents. nih.gov

The development process involves synthesizing a precursor molecule that can be readily labeled with a radionuclide. For fluorine-18, this often involves a nucleophilic substitution reaction on a precursor containing a suitable leaving group. The resulting radioligand must demonstrate the ability to cross the blood-brain barrier (BBB), bind specifically to its target, and have appropriate kinetic properties for imaging. nih.govnih.gov

Table 1: Examples of PET Radioligands and Their Properties

| Radioligand | Target | Radionuclide | Application | Key Finding | Citation |

|---|---|---|---|---|---|

| [¹⁸F]4A | P2X7R | ¹⁸F | Neuroinflammation Imaging | Increased uptake in brain regions of AD mice; BBB penetration confirmed in non-human primates. | nih.gov |

| [¹¹C]2a | α-synuclein | ¹¹C | Parkinson's Disease Imaging | Crossed the BBB with good initial brain uptake but requires further optimization for specificity. | nih.gov |

| (S)-[¹⁸F]Fallypride | Dopamine D2 | ¹⁸F | Dopamine Receptor Imaging | An improved benzamide tracer for dopamine D-2 receptors. | nih.gov |

Development of Fluorescent Probes for Cellular Studies

Fluorescent probes are indispensable tools for visualizing and tracking biological molecules and processes within living cells. mdpi.com These probes typically consist of a fluorophore (a molecule that emits light) attached to a ligand that selectively binds to a target. frontiersin.org Analogues of this compound, particularly those targeting proteins like IKKβ and P2X7R, can be converted into fluorescent probes to study their localization and function.

For example, to visualize the P2X7 receptor, antibodies conjugated to fluorescent dyes like Alexa Fluor 647 are commercially available. rndsystems.com These probes allow for the detection of the receptor in transfected cell lines. More advanced techniques involve creating fluorescently-labeled receptor constructs. Studies have utilized P2X7 constructs tagged with fluorescent proteins to investigate receptor interactions and kinetics through methods like Förster resonance energy transfer (FRET). researchgate.net

In the context of IKKβ, fluorescently-tagged versions of the kinase, such as monomeric red fluorescent protein (mRFP)-fused IKKβ, have been used to study its subcellular localization and its interaction with other proteins in signaling pathways. nih.gov These studies revealed that active IKKβ can be relocated to specific structures within the cytoplasm, providing insight into its regulation. nih.gov The general strategy involves linking a fluorophore to a known inhibitor or ligand, creating a probe that "lights up" the target protein within the cell.

Table 2: Examples of Fluorescent Probes and Applications

| Probe Type | Target | Fluorophore | Application | Key Insight | Citation |

|---|---|---|---|---|---|

| Antibody Conjugate | Human P2X7R | Alexa Fluor 647 | Flow Cytometry | Detects P2X7R on the surface of transfected HEK293 cells. | rndsystems.com |

| Fused Protein | IKKβ | mRFP | Cellular Localization | Revealed that active IKKβ localizes to distinct cytoplasmic structures. | nih.gov |

| Benzimidazole Diamide | Copper(II) ions | Intrinsic | Ion Sensing | Acts as a selective "off-on-off" fluorescent sensor for Cu²⁺. | nih.gov |

Affinity-Based Probes for Target Identification

Affinity-based protein profiling (ABPP) is a chemical proteomics strategy used to identify the cellular targets of a small molecule. nih.gov This technique uses affinity-based probes, which are created by modifying a bioactive compound (like a kinase inhibitor) with two key features: a reactive group for covalent attachment to the target and a reporter tag (like biotin (B1667282) or an alkyne) for enrichment and identification. frontiersin.orgnih.gov

While no affinity probe has been specifically derived from this compound, analogues targeting kinases and purinergic receptors serve as excellent examples of this approach. For instance, probes have been developed from general type II kinase inhibitors. nih.govnih.gov These probes typically feature a photo-reactive group (like a diazirine) that, upon UV light exposure, covalently crosslinks the probe to its bound protein target. nih.gov The alkyne tag then allows for "clicking" on a biotin molecule, enabling the purification and subsequent identification of the target protein by mass spectrometry.

A highly innovative affinity-guided probe for the P2X7 receptor, named X7-uP, was recently developed. elifesciences.orgelifesciences.org This probe uses a high-affinity P2X7 antagonist (AZ10606120) to direct a chemical reaction that selectively biotinylates the native receptor on the cell surface. This tool allowed researchers to visualize the nanoscale distribution of P2X7 receptors on microglia for the first time, showing that the receptors form clusters during inflammatory activation. elifesciences.orgelifesciences.org

Use of Derivatives in Mechanistic Biology Studies

Derivatives of a lead compound are essential for conducting mechanistic studies to understand how a molecule exerts its biological effect. By systematically altering the structure, researchers can probe the structure-activity relationship (SAR) and elucidate the molecular basis of its interaction with a target.

Studies on benzamide riboside, a structural analogue of benzamide, have shown that it acts as an inhibitor of IMP dehydrogenase (IMPDH), a key enzyme in purine (B94841) nucleotide synthesis. nih.gov This was determined by studying its metabolism and identifying its active form, a NAD analogue. nih.gov Similarly, mechanistic studies on bis-benzimidazole derivatives revealed that they inhibit the catalytic activity of topoisomerase enzymes and induce an S-phase block in the cell cycle of cancer cells. nih.gov

For targets like IKKβ, specific inhibitors are used to dissect their role in signaling pathways. The use of selective IKKβ inhibitors has demonstrated that this kinase is crucial for the activation of the NF-κB pathway in response to inflammatory stimuli. nih.gov Overexpression of mutant forms of IKKβ (e.g., constitutively active or catalytically inactive) in cells helps to confirm its specific role in promoting cell survival and migration in cancer. nih.gov These derivative-based studies are fundamental to validating a protein as a drug target and understanding the downstream consequences of its inhibition.

Co-crystallization Studies with Target Proteins

Co-crystallization is a technique where a protein is crystallized in a complex with a bound ligand, such as an inhibitor. The resulting crystal is then analyzed using X-ray diffraction to determine the three-dimensional structure of the protein-ligand complex at atomic resolution. This information is invaluable for understanding the precise binding mode of the ligand and for guiding the rational design of more potent and selective compounds.

While a co-crystal structure for this compound is not available, structures of its potential targets with related inhibitors have been solved. For IKKβ, co-crystal structures have been used to build pharmacophore models to identify novel inhibitors. nih.gov These structures reveal the key amino acid residues in the ATP-binding pocket that interact with the inhibitor, providing a blueprint for drug design.

Recently, high-resolution cryo-EM structures of the rat P2X7 receptor were obtained in complex with the high-affinity agonist BzATP. nih.gov These structures revealed that three residues just outside the traditional ATP-binding pocket are responsible for the high-affinity binding of BzATP. nih.gov Such structural insights are critical for developing subtype-specific agonists or antagonists. Similarly, co-crystals of carbamazepine (B1668303) with benzamide have been studied to understand the thermodynamics and structural basis of their formation, which is relevant for pharmaceutical formulation. researchgate.netmdpi.com

Table 3: Mentioned Chemical Compounds

| Compound Name | Class/Type |

|---|---|

| This compound | Benzamide Derivative |

| [¹⁸F]4A | PET Radioligand |

| GSK1482160 | P2X7R Antagonist |

| (S)-[¹⁸F]Fallypride | PET Radioligand (Benzamide) |

| [¹¹C]2a | PET Radioligand (Phenothiazine) |

| Alexa Fluor 647 | Fluorescent Dye |

| mRFP (monomeric Red Fluorescent Protein) | Fluorescent Protein |

| AZ10606120 | P2X7R Antagonist |

| X7-uP | Affinity-Based Probe |

| Benzamide Riboside | IMPDH Inhibitor |

| BzATP | P2X7R Agonist |

| Carbamazepine | Anticonvulsant Drug |

| Amisulpride | Benzamide Antipsychotic |

Future Research Directions and Unexplored Academic Avenues

Exploration of Novel Biological Targets for N-(2,3-dichlorophenyl)-2-methoxybenzamide Analogues

The benzamide (B126) scaffold is a well-established pharmacophore present in a wide array of therapeutic agents. However, the specific biological targets of this compound and its close analogues remain largely uncharted territory. Future research should prioritize the screening of this compound and newly synthesized derivatives against a diverse panel of biological targets.

Structure-activity relationship (SAR) studies are crucial in this endeavor. By systematically modifying the structure of this compound—for instance, by altering the substitution pattern on the phenyl rings or modifying the amide linker—researchers can identify key structural features responsible for any observed biological activity. For example, studies on related N-phenylbenzamides have demonstrated that substitutions on the phenyl rings can significantly influence their antibacterial and antifungal properties. Similarly, research into other complex benzamide derivatives has revealed potent inhibitory activity against enzymes like RET tyrosine kinase, a target in cancer therapy. nih.gov

A promising starting point would be to investigate targets where other dichlorinated aromatic compounds have shown activity. For instance, various dichlorophenyl derivatives have been explored for their potential as inhibitors of enzymes such as cyclooxygenase (COX-2) or as ligands for opioid receptors. mdpi.comnih.gov Systematic screening of this compound analogues against such targets could unveil novel therapeutic applications. The synthesis and biological evaluation of related benzothiazole (B30560) derivatives have also shown that such compounds can exhibit potent antitumor activities against various cancer cell lines. nih.gov

Integration of Advanced Omics Technologies in Mechanistic Studies

To understand the precise mechanism of action of this compound and its analogues, the integration of advanced "omics" technologies is indispensable. These high-throughput methods provide a global view of cellular processes and can pinpoint the molecular pathways affected by a compound.

Table 1: Potential Omics Approaches for Mechanistic Studies

| Omics Technology | Potential Application for this compound Research |

| Genomics | Identifying gene mutations or expression profiles that confer sensitivity or resistance to the compound. |

| Transcriptomics | Analyzing changes in messenger RNA (mRNA) expression to understand which genes are up- or down-regulated upon treatment. |

| Proteomics | Quantifying changes in protein levels and post-translational modifications to identify the ultimate protein targets or downstream effects. |

| Metabolomics | Profiling changes in small-molecule metabolites to understand the compound's impact on cellular metabolism. |

By employing these technologies, researchers can move beyond simple target-based screening and build a comprehensive picture of the compound's biological effects. This approach can help in identifying not only the primary target but also off-target effects and potential mechanisms of toxicity, which is crucial for further development.

Chemoinformatics and Machine Learning in Benzamide Derivative Research

Chemoinformatics and machine learning are revolutionizing drug discovery and chemical research. mdpi.com These computational tools can be applied to large datasets of chemical structures and biological activities to build predictive models. For benzamide derivatives, these approaches can accelerate the discovery of new analogues with desired properties.

Future research could involve the development of Quantitative Structure-Activity Relationship (QSAR) models specifically for this compound and its derivatives. google.com These models use molecular descriptors—numerical representations of a molecule's properties—to predict biological activity. By training machine learning algorithms on a dataset of synthesized and tested benzamides, researchers can create models that can virtually screen large libraries of potential analogues, prioritizing those with the highest predicted activity for synthesis and testing. mdpi.com

In silico studies, such as molecular docking, can further refine this process. mdpi.com Docking simulations can predict how this compound and its analogues bind to the active sites of potential protein targets. For example, in silico docking studies have been used to evaluate N-phenylbenzamides as potential antibacterial agents by predicting their binding to bacterial enzymes. mdpi.com Similar approaches could be used to identify the most promising biological targets for this compound.

Advanced Synthetic Methodologies for Complex Analogues

The synthesis of a diverse library of analogues is fundamental to exploring the full potential of the this compound scaffold. Future research should focus on employing advanced and efficient synthetic methodologies to create more complex and structurally diverse derivatives.

Modern synthetic chemistry offers a plethora of tools for this purpose, including:

Combinatorial Chemistry: This approach allows for the rapid synthesis of large libraries of related compounds, which is ideal for generating a diverse set of analogues for high-throughput screening.

Flow Chemistry: Conducting reactions in continuous flow reactors can offer improved control over reaction conditions, leading to higher yields, purity, and safety, especially when exploring novel and complex transformations.

Catalytic C-H Activation: These advanced methods allow for the direct modification of carbon-hydrogen bonds on the aromatic rings, providing a powerful and efficient way to introduce new functional groups and build molecular complexity.

Patents related to the synthesis of substituted benzamides often describe robust methods for creating the core amide linkage, which can be adapted and optimized for this compound. justia.com The development of multi-component reactions, where several starting materials are combined in a single step to form a complex product, could also streamline the synthesis of novel analogues. nih.gov

Multimodal Research Approaches Combining Experimental and Computational Techniques

The most fruitful future research on this compound will likely come from a multimodal approach that tightly integrates experimental and computational methods. This synergistic strategy creates a feedback loop where computational predictions guide experimental work, and experimental results are used to refine and improve the computational models.

An example of such an integrated workflow would be:

In Silico Screening: Use chemoinformatics and molecular docking to predict potential biological targets and design a focused library of virtual analogues.

Targeted Synthesis: Synthesize the most promising analogues identified in the virtual screen using advanced synthetic methods.

Experimental Validation: Test the synthesized compounds in relevant biological assays to determine their actual activity.

Mechanistic Studies: For active compounds, use omics technologies to elucidate their mechanism of action.

Model Refinement: Feed the experimental data back into the computational models to improve their predictive power for the next round of design and synthesis.

This iterative cycle of design, synthesis, testing, and modeling is a powerful paradigm for accelerating the exploration of new chemical space and unlocking the full potential of compounds like this compound.

Q & A

Q. What are the optimal synthetic routes for N-(2,3-dichlorophenyl)-2-methoxybenzamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling 2-methoxybenzoic acid with 2,3-dichloroaniline using carbodiimide-based reagents (e.g., DCC/HOBt) under anhydrous conditions . Key parameters include:

- Temperature : Maintain 0–25°C to minimize side reactions.

- Solvent : Use polar aprotic solvents like DMF or dichloromethane.

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol improves yield (reported ~70–85%) .

Advanced Note: Monitor intermediates via TLC and optimize stoichiometry to reduce unreacted starting materials.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H-NMR : Confirm substitution patterns (e.g., methoxy singlet at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–8.0 ppm) .

- IR : Validate amide C=O stretch (~1650–1680 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹) .

- Elemental Analysis : Ensure purity (>95%) by matching experimental vs. theoretical C/H/N percentages .

Q. How does solvent polarity affect the fluorescence properties of this compound?

- Methodological Answer : Fluorescence intensity is solvent-dependent. For analogs like N-(4-chlorophenyl)-2-methoxybenzamide:

- Polar solvents (e.g., methanol): Quench fluorescence due to dipole-dipole interactions.

- Non-polar solvents (e.g., hexane): Enhance intensity (λex = 340 nm, λem = 380 nm) .

- Optimal Conditions : pH 5.0, 25°C, with LOD = 0.269 mg/L .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

- Methodological Answer : SAR studies on benzamide derivatives reveal:

- Chlorine Positioning : 2,3-dichloro substitution enhances steric bulk and receptor binding vs. 3,4-dichloro analogs .

- Methoxy Group : Electron-donating effects stabilize π-π interactions in enzyme active sites.

- Analog Table :

| Analog Structure | Key Modification | Bioactivity Trend |

|---|---|---|

| 3-Nitro substitution | Increased electrophilicity | Higher enzyme inhibition |

| 4-Fluoro substitution | Enhanced lipophilicity | Improved BBB penetration |

Q. What crystallographic strategies resolve structural ambiguities in this compound?

- Methodological Answer : Use SHELXL for single-crystal X-ray refinement:

Q. How to address contradictions in fluorescence data across experimental setups?

- Methodological Answer : Discrepancies arise from:

- pH Sensitivity : Protonation of the amide group alters emission (e.g., pH 5 vs. pH 7 reduces intensity by ~40%) .

- Temperature Effects : Above 25°C, thermal relaxation decreases quantum yield .

Mitigation: Standardize buffers (e.g., acetate buffer for pH 5) and use thermostated cuvettes.

Q. What computational methods predict binding affinities of this compound with biological targets?

- Methodological Answer :

- Docking : Use AutoDock Vina with PDB structures (e.g., dopamine D3 receptor) to simulate binding poses .

- MD Simulations : GROMACS with CHARMM force fields assess stability (RMSD <2.0 Å over 100 ns) .

- QM/MM : Hybrid calculations (e.g., Gaussian/Amber) evaluate electronic interactions at active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.